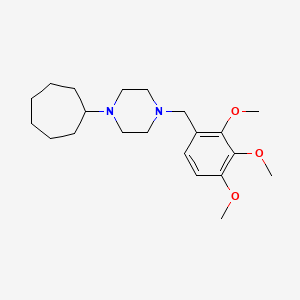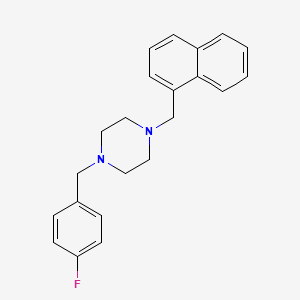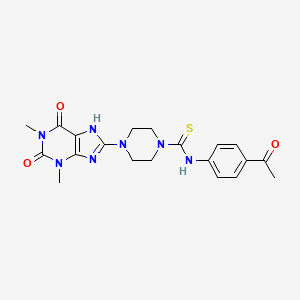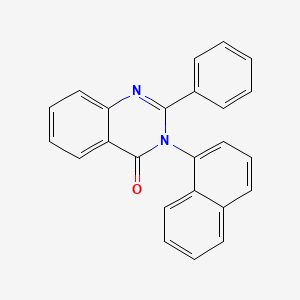
3-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with 2,4-dimethylphenyl and 4-methoxyphenyl groups, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a suitable leaving group and a strong nucleophile.
Final Cyclization: The final step involves the cyclization of the substituted intermediates to form the desired quinazolinone compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound’s quality and consistency.
化学反应分析
Types of Reactions
3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a promising candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may find applications in the development of new materials and chemical processes due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, leading to therapeutic effects.
Modulation of Receptors: The compound may interact with specific receptors, altering their activity and influencing cellular signaling pathways.
Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.
相似化合物的比较
Similar Compounds
3-(2,4-DIMETHYLPHENYL)-2-PHENYL-4(3H)-QUINAZOLINONE: Lacks the methoxy group, which may affect its biological activity.
3-(2,4-DIMETHYLPHENYL)-2-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.
3-(2,4-DIMETHYLPHENYL)-2-(4-CHLOROPHENYL)-4(3H)-QUINAZOLINONE: Substituted with a chlorine atom, which may influence its pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of both 2,4-dimethylphenyl and 4-methoxyphenyl groups in 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE contributes to its unique chemical and biological properties. These substitutions may enhance its stability, solubility, and bioactivity compared to similar compounds.
属性
分子式 |
C23H20N2O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
3-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H20N2O2/c1-15-8-13-21(16(2)14-15)25-22(17-9-11-18(27-3)12-10-17)24-20-7-5-4-6-19(20)23(25)26/h4-14H,1-3H3 |
InChI 键 |
HYHKRRCIDRBDSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10879670.png)

![methyl N-{[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10879685.png)
![6-Amino-4-(furan-2-yl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10879693.png)

![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)


![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
![2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10879723.png)


